molecular formula C7H7NO3 B1360044 3,5-Dihydroxybenzamide CAS No. 3147-62-4

3,5-Dihydroxybenzamide

Cat. No.: B1360044
CAS No.: 3147-62-4
M. Wt: 153.14 g/mol
InChI Key: PLYYMFBDRBSPJZ-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzamide is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,5-Dihydroxybenzamide plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tyrosinase, an enzyme involved in melanin synthesis. This compound has been shown to inhibit tyrosinase activity, thereby reducing melanin production . Additionally, it interacts with other oxidative enzymes, contributing to its role as an antioxidant. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In melan-a cells, it has been observed to reduce melanin synthesis in a dose-dependent manner . This reduction in melanin synthesis is accompanied by a decrease in tyrosinase activity. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been reported to modulate oxidative stress pathways, thereby protecting cells from oxidative damage. This compound also affects the expression of genes involved in antioxidant defense mechanisms, enhancing the cellular response to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature, with a melting point of approximately 280°C . Its stability can be influenced by factors such as pH and exposure to light. Over extended periods, this compound may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained antioxidant effects, although the degree of these effects may diminish over time due to degradation.

Properties

IUPAC Name

3,5-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYMFBDRBSPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062870
Record name Benzamide, 3,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-62-4
Record name 3,5-Dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxybenzoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxybenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60729
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Record name Benzamide, 3,5-dihydroxy-
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Record name Benzamide, 3,5-dihydroxy-
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Record name 3,5-dihydroxybenzamide
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Record name 3,5-DIHYDROXYBENZOIC ACID AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3CAA58OW
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Synthesis routes and methods

Procedure details

After reaction step (a), the resulting amine (1 equiv.), 3,5-dihydroxybenzoic acid (1 equiv.), EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv.), HOBt (1-hydroxybenzotriazole hydrate) (1.2 equiv.), and Et3N (4 equiv.) in CH2Cl2.DMF (9:1) were stirred for 12 hours at room temperature. Then the reaction mixture was diluted with EtOAc and the organic layer washed with brine. The combined organic layer was dried over anhydrous Na2SO4 and concentrated. Purification of the resulting crude product by flash silica gel chromatography provided corresponding 3,5-dihydroxybenzamide derivative. The above derivative (1 equiv.) and active carbonate 4 (1.1 equiv.) in THF were stirred under hydrogen atmosphere in presence of Pd—C (10%) for 12 hours at room temperature. Then the reaction mixture was filtered and the organic layer washed with brine. The combined organic layer was dried over anhydrous Na2SO4 and concentrated. Purification of the resulting crude product by flash silica gel chromatography provided compound 134 as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating 3,5-Dihydroxybenzamide into olive oil-in-water emulsions?

A: A study demonstrated that a new cyanothiophene-based phenolic compound, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B), exhibited strong antioxidant properties and preferentially accumulated at the oil-water interface in olive oil-in-water emulsions. [] This interfacial accumulation is crucial for protecting lipids from oxidation, as it allows the antioxidant to effectively scavenge free radicals generated at the interface. This suggests that incorporating this compound or similar compounds into emulsions could enhance the oxidative stability of lipid-based products.

Q2: How does the crystal structure of this compound derivatives influence their potential applications?

A: The crystal structure of N,N'-bis(this compound)-1,4-benzene reveals the formation of a stable 3D framework driven by intermolecular hydrogen bonding involving both the amide and hydroxyl groups. [] This intricate network, characterized by amide-hydroxyl and hydroxyl-amide hydrogen bonds, as well as interactions with water molecules, suggests potential applications in areas such as crystal engineering, supramolecular chemistry, and the design of novel materials with tailored properties.

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